molecular formula C12H17O5P B2851023 (R)-(+)-Anicyphos CAS No. 98674-82-9; 98674-83-0

(R)-(+)-Anicyphos

Cat. No.: B2851023
CAS No.: 98674-82-9; 98674-83-0
M. Wt: 272.237
InChI Key: HNFXKRNIAWHFJN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-Anicyphos (CAS: 98674-83-0) is a chiral cyclic phosphoric acid derivative widely used as a resolving agent in enantiomeric separations. Its structure features a phosphorus center bonded to aromatic substituents, with stereochemical priority influenced by ortho-substituents like chlorine or nitro groups . This compound is commercially available in gram-to-kilogram quantities, with prices ranging from ¥12,870 (100 g) to ¥114,840 (1 kg) .

Key applications include:

  • Resolution of racemates via diastereomeric salt formation (e.g., in the synthesis of tolperisone metabolite M2) .
  • Additive in crystallization to modulate crystal lattice behavior, particularly in phencyphos (4.1) hydrate systems .

Properties

IUPAC Name

(4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXKRNIAWHFJN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-82-9
Record name (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Configurational Comparisons

Compound CAS No. Substituents Priority Rule Alteration Spatial Configuration Correlation
(R)-(+)-Anicyphos 98674-83-0 Phenyl, ortho-Cl Phenyl priority altered by Cl Correlates with (S)-4.1
(R)-Chlocyphos 98674-86-3 Phenyl, ortho-Cl Similar to Anicyphos Correlates with (S)-4.6
(S)-Phencyphos - Phenyl, H₂O (hydrate) Unaltered Reference configuration
Nitrocyphos - Phenyl, ortho-NO₂ Priority altered by NO₂ (lighter atom) Not determined

Key Observations :

  • Anicyphos and Chlocyphos share identical stereochemical priority changes due to ortho-Cl substitution, enabling predictable chiral HPLC elution orders .
  • Phencyphos forms a hydrate crystal lattice that accommodates Anicyphos and Chlocyphos but limits Nitrocyphos incorporation .

Performance in Racemate Resolution

Compound Resolution Efficiency (d.e.%) Salt Formation Yield Selectivity Factor (S) Notes
This compound 34% (cis-isomer) Moderate 0.30 Effective for APPD derivatives
(S)-Phencyphos 80–90% High >1.0 Self-resistant to reciprocal resolution
Chlocyphos 25–40% Low 0.15–0.25 Requires excess enantiomer for crystallization
Nitrocyphos <5% Negligible Not applicable Fails to form precipitable salts

Mechanistic Insights :

  • Anicyphos achieves moderate d.e.% due to its ability to form metastable solid solutions in phencyphos hydrate lattices, whereas Phencyphos exhibits superior efficiency as a self-resolving agent .
  • Nitrocyphos’ poor performance is attributed to steric hindrance from the nitro group, which disrupts lattice integration .

Crystallization Behavior

Compound Incorporation in Phencyphos Hydrate Solid Solution Type Solubility in Aqueous Systems
This compound 20–30% End-member Moderate (undersaturated)
Chlocyphos 25–35% End-member High
Phencyphos Self-crystallizing Complete Low (forms hydrate)
Nitrocyphos <5% None Very high

Critical Findings :

  • Phencyphos’ hydrate lattice provides spatial flexibility for Cl-substituted analogs but excludes bulkier groups (e.g., NO₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.